molecular formula C7H10ClN3O3 B1418443 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride CAS No. 293298-33-6

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride

Cat. No.: B1418443
CAS No.: 293298-33-6
M. Wt: 219.62 g/mol
InChI Key: DWTYLPPEWBCKDA-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride is a chemical compound with the molecular formula C7H9N3O3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as a linker in the synthesis of more complex molecules due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride typically involves the reaction of maleimide with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:

    Reacting maleimide: with a hydrazine derivative in an appropriate solvent.

    Purification: of the product through recrystallization or chromatography techniques.

    Conversion to hydrochloride salt: by treating the purified product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: using large reactors to accommodate the increased volume of reactants.

    Continuous monitoring: of reaction conditions to maintain product quality.

    Automated purification systems: to ensure consistency and efficiency in product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride undergoes various types of chemical reactions, including:

    Substitution reactions: The hydrazide group can participate in nucleophilic substitution reactions.

    Condensation reactions: The compound can form condensation products with aldehydes and ketones.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as amines or thiols.

    Condensation reactions: Often carried out in the presence of acid or base catalysts.

    Oxidation and reduction reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution reactions: Yield substituted hydrazides.

    Condensation reactions: Produce hydrazones or azines.

    Oxidation and reduction reactions: Result in oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development and as a linker in antibody-drug conjugates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride involves its reactive functional groups, which can form covalent bonds with target molecules. The compound’s hydrazide group can react with carbonyl groups, forming stable hydrazone linkages. This reactivity makes it useful in bioconjugation and drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: Similar structure but with a nitrile group instead of a hydrazide group.

    2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate: A PEG linker with similar functional groups.

Uniqueness

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride is unique due to its hydrazide functionality, which provides versatility in forming various derivatives and conjugates. This makes it particularly valuable in bioconjugation and drug development research.

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.ClH/c8-9-5(11)3-4-10-6(12)1-2-7(10)13;/h1-2H,3-4,8H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTYLPPEWBCKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
Reactant of Route 2
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
Reactant of Route 3
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
Reactant of Route 4
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
Reactant of Route 5
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
Reactant of Route 6
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride

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